molecular formula C7H15ClN2O2 B2599321 (2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride CAS No. 1843461-75-5

(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride

Cat. No.: B2599321
CAS No.: 1843461-75-5
M. Wt: 194.66
InChI Key: CRKPLPBTCGIFRP-RIHPBJNCSA-N
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Description

(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride typically involves the resolution of racemic mixtures or the use of chiral starting materials. One common method includes the reaction of N,N-dimethylpyrrolidine with a suitable hydroxylating agent under controlled conditions to introduce the hydroxyl group at the 4-position .

Industrial Production Methods

Industrial production often employs large-scale resolution techniques or asymmetric synthesis to ensure the desired stereochemistry. Techniques such as chiral chromatography or the use of chiral catalysts are frequently utilized to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents like thionyl chloride .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while substitution reactions can produce various derivatives with different functional groups .

Scientific Research Applications

(2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of (2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride involves its interaction with specific molecular targets. The hydroxyl group and the stereochemistry play a crucial role in its binding affinity and activity. The compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique stereochemistry of (2R,4S)-4-Hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride distinguishes it from its isomers. This specific configuration can result in different biological activities and chemical reactivities, making it a valuable compound for targeted applications .

Properties

IUPAC Name

(2R,4S)-4-hydroxy-N,N-dimethylpyrrolidine-2-carboxamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14N2O2.ClH/c1-9(2)7(11)6-3-5(10)4-8-6;/h5-6,8,10H,3-4H2,1-2H3;1H/t5-,6+;/m0./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRKPLPBTCGIFRP-RIHPBJNCSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1CC(CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C(=O)[C@H]1C[C@@H](CN1)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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